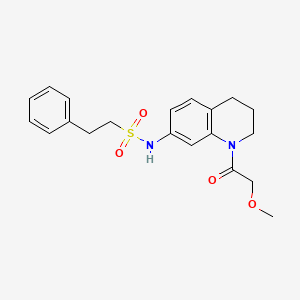

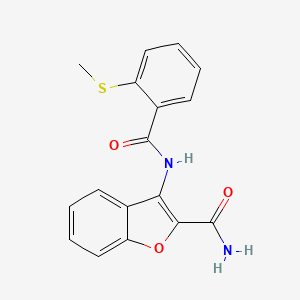

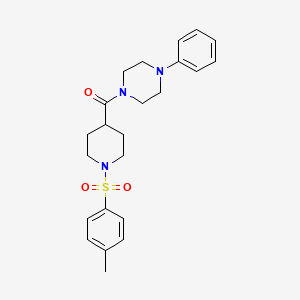

![molecular formula C15H11N5OS2 B2390134 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034386-25-7](/img/structure/B2390134.png)

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a thiazole ring and a triazole ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The exact synthesis process for this specific compound is not provided in the available literature.Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The triazole ring also contributes to the aromaticity of the compound .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

The synthesis and reactivity of compounds related to N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide in the field of heterocyclic chemistry have been explored. For instance, Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters and investigated their reactivity towards a variety of nitrogen nucleophiles to yield derivatives such as pyrazole, isoxazole, and pyrimidine, highlighting their significance in creating diverse heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Supramolecular Chemistry

In supramolecular chemistry, Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. The study provided insights into the role of methyl functionality and non-covalent interactions in gelation, demonstrating the compound's potential in supramolecular applications (Yadav & Ballabh, 2020).

Potential Therapeutic Agents

In the context of potential therapeutic applications, several studies have investigated derivatives of benzo[d]thiazole-6-carboxamide for their biological activities. For example:

- Wang et al. (2008) reported the synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization, a process potentially useful for developing therapeutic agents (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).

- Yar and Ansari (2009) synthesized a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and screened them for diuretic activity, identifying promising candidates (Yar & Ansari, 2009).

- Ostapiuk, Frolov, and Matiychuk (2017) synthesized new thiazole derivatives and investigated their antitumor activity, identifying compounds with significant antitumor effects (Ostapiuk, Frolov, & Matiychuk, 2017).

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit quorum sensing pathways in bacteria .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways. For example, they can inhibit the synthesis of certain neurotransmitters, such as acetylcholine . They can also interfere with the functioning of various enzymes and receptors, leading to downstream effects on cellular processes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially affect the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have a range of effects, including analgesic and anti-inflammatory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the solubility of the compound in various solvents can affect its distribution and bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with the compound and alter its effects.

Eigenschaften

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5OS2/c21-15(10-1-2-13-14(5-10)23-9-17-13)16-6-11-7-20(19-18-11)12-3-4-22-8-12/h1-5,7-9H,6H2,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOJWKAZZNGZGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCC3=CN(N=N3)C4=CSC=C4)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

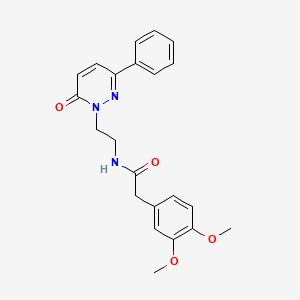

![1,7-dimethyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2390051.png)

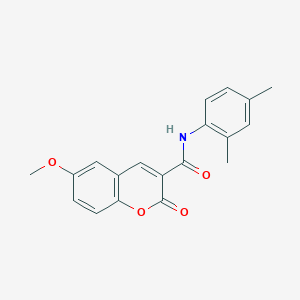

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2390057.png)

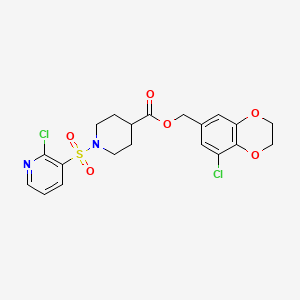

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2390059.png)

![N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2390064.png)

![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)